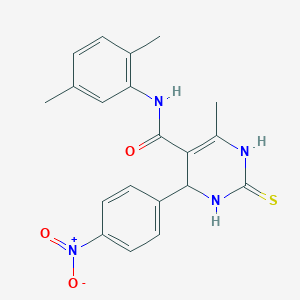

N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine carboxamide derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a thioxo group at position 2, a 4-nitrophenyl group at position 4, a methyl group at position 6, and a 2,5-dimethylphenylcarboxamide moiety at position 3. The presence of electron-withdrawing (e.g., nitro) and electron-donating (e.g., methyl) substituents on the aromatic rings influences its physicochemical and pharmacological properties, making it a subject of comparative studies with structurally analogous compounds .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-11-4-5-12(2)16(10-11)22-19(25)17-13(3)21-20(28)23-18(17)14-6-8-15(9-7-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTDODXZBXVFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its analgesic properties and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features a thioxo group along with various substituents including dimethylphenyl and nitrophenyl groups. Its molecular formula is with a molecular weight of 396.5 g/mol. The structural arrangement contributes significantly to its biological activity.

Analgesic Properties

Research indicates that this compound exhibits notable analgesic properties, potentially surpassing conventional analgesics like metamizole sodium while maintaining lower toxicity levels. The analgesic effect is attributed to its interaction with biological pathways involved in pain perception.

A study highlighted that the compound demonstrated efficacy comparable to existing pain relief medications but with reduced side effects, making it a candidate for further research in pain management therapies .

Anti-inflammatory Potential

In addition to analgesic effects, preliminary studies suggest that the compound may possess anti-inflammatory properties. The presence of the thioxo group and nitrophenyl substituent may enhance its interaction with inflammatory pathways, although further investigation is required to elucidate these mechanisms fully .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds within the tetrahydropyrimidine class. The following table summarizes key findings related to the biological activities of similar derivatives:

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that the compound may modulate pain pathways through receptor interactions similar to those observed in established analgesics.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines, including N-(2,5-dimethylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound Name | Activity | Reference |

|---|---|---|

| 4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antimicrobial | |

| N-(3-methylphenyl)-6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antitumor |

The presence of electron-withdrawing groups such as nitrophenyl enhances the antimicrobial efficacy by optimizing interactions with bacterial targets.

Analgesic Properties

The compound has also been evaluated for its analgesic effects. Preliminary studies suggest that it may provide pain relief comparable to conventional analgesics while exhibiting lower toxicity levels. The mechanism of action is believed to involve modulation of pain perception pathways:

- Efficacy : Studies indicate that the compound's analgesic effect is comparable to that of metamizole sodium but with fewer side effects.

Anti-inflammatory Potential

In addition to its analgesic properties, there is emerging evidence that this compound may possess anti-inflammatory capabilities. The thioxo group and nitrophenyl substituents may enhance its interaction with inflammatory pathways:

- Mechanism : Further investigation is required to elucidate how these structural features contribute to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives. These findings are crucial for understanding how modifications to the chemical structure can enhance biological activity:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in the substituents on the tetrahydropyrimidine core and the N-aryl carboxamide group. Key analogues include:

- Steric and Conformational Effects : The 2,5-dimethylphenyl group at the carboxamide position creates steric hindrance, which may limit rotational freedom and influence binding to biological targets. This contrasts with analogues bearing smaller substituents (e.g., 4-chlorophenyl) .

- Crystallographic Insights : Pyrimidine derivatives with fluorophenyl or methoxyphenyl substituents exhibit distinct dihedral angles between the pyrimidine core and aromatic rings, affecting molecular packing and solubility. For example, the title compound’s nitro group may promote planar conformations, analogous to fluorophenyl-substituted derivatives .

Functional Comparisons

- For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine shows antibacterial activity, suggesting that the nitro and methyl substituents in the target compound may enhance similar effects .

- Physicochemical Properties : The nitro group likely reduces solubility in aqueous media compared to hydroxyl- or methoxy-substituted analogues, which benefit from hydrogen-bonding capabilities .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing the compound?

Methodological Answer: The synthesis involves multi-step reactions, including condensation and cyclization , to assemble the tetrahydropyrimidine core. Key steps and conditions include:

- Step 1 (Condensation): Reacting substituted phenyl precursors (e.g., 4-nitrophenyl derivatives) with thiourea or thioamide intermediates under acidic conditions (e.g., HCl) at 80–100°C in ethanol .

- Step 2 (Cyclization): Forming the pyrimidine ring using solvents like DMF or dichloromethane at elevated temperatures (120°C) without catalysts, achieving yields of 70–85% .

- Critical Parameters: Reaction time (12–24 hours), solvent polarity, and temperature control to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing the compound, and how should they be applied?

Methodological Answer:

- 1H/13C NMR Spectroscopy: Resolves proton and carbon environments, confirming substituent positions (e.g., methyl, nitro groups). Use CDCl3 or DMSO-d6 as solvents .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for molecular ion peaks) and fragmentation patterns.

- HPLC: Assesses purity (>99%) using reverse-phase columns (C18) with methanol/water mobile phases .

- X-ray Crystallography: Determines crystal packing and dihedral angles (e.g., nitro group orientation relative to the pyrimidine ring) .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of the compound?

Methodological Answer: X-ray analysis reveals:

- Dihedral Angles: Between the pyrimidine ring and substituents (e.g., nitro group tilt ~12–15°), influencing steric and electronic effects .

- Hydrogen Bonding: Intramolecular N–H⋯S interactions stabilize the thioxo group, while weak C–H⋯O bonds contribute to crystal packing .

- Validation: Compare experimental data with computational models (DFT) to assess conformational stability.

Q. What methodologies are used to investigate the reactivity of the thioxo and nitro functional groups?

Methodological Answer:

- Thioxo Reactivity:

- Nucleophilic Substitution: React with alkyl halides (e.g., CH3I) in THF under reflux to replace the sulfur atom .

- Oxidation: Treat with H2O2 or KMnO4 to form sulfoxide/sulfone derivatives.

- Nitro Group Reactivity:

- Reduction: Use H2/Pd-C in ethanol to convert the nitro group to an amine, enabling further derivatization .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce discrepancies.

- Purity Verification: Use HPLC-MS to confirm compound integrity (>98% purity) .

- Structural Analogs: Compare activity with derivatives (e.g., replacing nitro with methoxy groups) to isolate functional group contributions .

Q. What experimental strategies are recommended for studying the compound’s stability under varying environmental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.